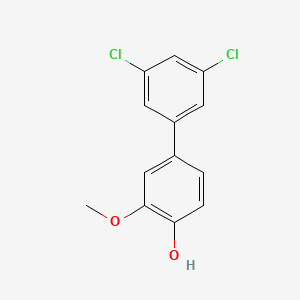

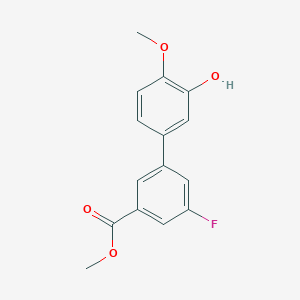

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95%

Overview

Description

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% (FMCM) is a synthetic organic compound that has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. FMCM is a derivative of the phenolic compound 4-hydroxy-2-methoxyphenol and contains a fluorine atom at the 2-position of the phenol ring. FMCM has been used in a wide range of research applications, including as a reagent for the synthesis of various compounds, as well as a substrate for enzymatic reactions. FMCM has also been studied for its potential applications in the development of new drugs and therapeutics.

Mechanism of Action

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has been studied extensively for its potential mechanism of action in various biological systems. 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has been found to interact with enzymes, such as cytochrome P450, and to act as an inhibitor of enzymes, such as monoamine oxidase. 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has also been found to act as an agonist of the G-protein coupled receptor GPR120, which is involved in the regulation of glucose and lipid metabolism. Additionally, 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has been found to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and anxiety.

Biochemical and Physiological Effects

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has been studied for its potential biochemical and physiological effects in various biological systems. 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has been found to act as an inhibitor of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has also been found to act as an agonist of the G-protein coupled receptor GPR120, which is involved in the regulation of glucose and lipid metabolism. Additionally, 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has been found to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has several advantages for use in lab experiments, including its low cost, availability, and ease of synthesis. Additionally, 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% is stable and can be stored for long periods of time without degradation. However, 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions. Additionally, 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has a low solubility in organic solvents, which can limit its use in certain experiments.

Future Directions

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has the potential to be used in a wide range of future research applications, including in the development of new drugs and therapeutics, as well as in the study of enzyme-catalyzed reactions. Additionally, 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% could be used in the study of enzyme kinetics and the interactions between enzymes and substrates. Additionally, 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% could be used in the study of the biochemical and physiological effects of various compounds, as well as in the development of new diagnostic tools and therapeutic agents. Finally, 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% could be used in the development of new analytical techniques for the study of organic compounds.

Synthesis Methods

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% can be synthesized through a variety of methods, including the direct reaction of 4-hydroxy-2-methoxyphenol with fluoromethyl chloroformate in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, with the fluoromethyl chloroformate acting as the nucleophile. The reaction product is then purified by column chromatography and recrystallization to obtain the desired 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% product.

Scientific Research Applications

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has been used in a wide range of scientific research applications, including as a reagent for the synthesis of various compounds, as well as a substrate for enzymatic reactions. 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has also been used in the development of new drugs and therapeutics, as well as in the study of enzyme-catalyzed reactions. 4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has also been used in the study of enzyme kinetics, as well as in the study of the interactions between enzymes and substrates.

properties

IUPAC Name |

methyl 4-fluoro-3-(4-hydroxy-3-methoxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO4/c1-19-14-8-9(4-6-13(14)17)11-7-10(15(18)20-2)3-5-12(11)16/h3-8,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTCIROOZYBRLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)OC)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10685721 | |

| Record name | Methyl 6-fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10685721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol | |

CAS RN |

1261891-51-3 | |

| Record name | Methyl 6-fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10685721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380210.png)

![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380216.png)

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380220.png)